Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
Description
Structural Analysis of Naphthalene, 1-(2-Bromo-2-propen-1-yl)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
Core Naphthalene Framework Modifications
Tetrahydro Modification of the Aromatic System
The tetrahydro modification reduces the aromaticity of the naphthalene core by saturating positions 1–4, converting the planar aromatic system into a partially hydrogenated bicyclic structure. This saturation introduces conformational flexibility and alters electronic properties, as seen in studies of tetralin (1,2,3,4-tetrahydronaphthalene) derivatives, where hydrogenation shifts reactivity toward electrophilic substitution at remaining unsaturated positions. In the target compound, the tetrahydro framework likely adopts a chair-like conformation in the saturated ring, similar to the structural behavior observed in 1,2,3,4-tetrahydronaphthalene-2,3-diol. This modification diminishes resonance stabilization, increasing susceptibility to ring-opening reactions under catalytic conditions.
Methyl Substitution at Position 1
The methyl group at position 1 introduces steric bulk and electron-donating inductive effects. This substitution pattern is analogous to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene carboxamides, where alkyl groups enhance thermal stability and modulate lipophilicity. The methyl group’s equatorial orientation in the tetrahydro ring likely minimizes steric clash with adjacent substituents, as demonstrated in TDDFT-ECD calculations of tetralin derivatives.
Functional Group Architecture
2-Bromo-2-propenyl Substituent at Position 1
The 2-bromo-2-propenyl group combines halogenation and allylic unsaturation, creating a reactive site for elimination or nucleophilic substitution. The bromine atom’s electronegativity polarizes the C–Br bond, facilitating SN2-type reactions, as observed in the reactivity of 2-bromo-2-methylbutane. The propenyl moiety’s conjugation with the tetrahydro ring may delocalize electron density, stabilizing transition states in cycloaddition reactions.
tert-Butyldimethylsilyl (TBS) Ether Protection at Position 6
The TBS ether serves as a robust hydroxyl-protecting group, imparting steric shielding and oxidative stability. This moiety is widely used in synthetic chemistry to mask alcohols during multi-step sequences, as demonstrated in the enantioselective synthesis of trifluoromethyl-containing tetralins. The tert-butyldimethylsilyl group’s bulk influences molecular conformation by restricting rotation around the C–O bond, a feature critical for controlling stereoselectivity in subsequent reactions.
Stereoelectronic Effects of Substituent Arrangement
The spatial arrangement of substituents creates distinct stereoelectronic environments. The TBS ether’s axial orientation at position 6 generates steric hindrance, directing incoming electrophiles to the less shielded position 8. Concurrently, the electron-withdrawing bromine atom in the 2-propenyl group deactivates the adjacent double bond toward electrophilic addition, while the methyl group at position 1 donates electron density through hyperconjugation. These effects are corroborated by studies on substituted tetralins, where substituent positioning dictates regioselectivity in hydrogenation and ring-opening reactions.
Comparative Analysis with Related Brominated Naphthalene Derivatives
The target compound’s bromo-propenyl and TBS ether groups distinguish it from carboxamide derivatives, which exhibit biological activity via nitric oxide modulation, and trifluoromethyl analogs designed for asymmetric synthesis. Its hybrid structure merges features of reactive halogenation and protective silylation, enabling applications in controlled synthetic transformations.
Properties
Molecular Formula |
C20H31BrOSi |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[5-(2-bromoprop-2-enyl)-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C20H31BrOSi/c1-15(21)14-20(5)12-8-9-16-13-17(10-11-18(16)20)22-23(6,7)19(2,3)4/h10-11,13H,1,8-9,12,14H2,2-7H3 |
InChI Key |
VORLKTFXAMQHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Naphthalene Core
The naphthalene core can be synthesized through various methods, including:
Friedel-Crafts Acylation : Using acyl chlorides and aluminum chloride as a catalyst to introduce acyl groups onto naphthalene.
Electrophilic Aromatic Substitution : Direct substitution on naphthalene rings using electrophiles under controlled conditions.
Introduction of the Bromopropenyl Group
The addition of the bromopropenyl moiety can be achieved through:
Bromination Reactions : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent to selectively brominate the naphthalene derivative.
Allylic Substitution : Reacting an allylic halide with a nucleophile derived from the naphthalene core in a polar aprotic solvent.
Silylation Step
To protect hydroxyl groups, silylation is performed using:
- Dimethylsilyl Chloride : Reacting with alcohol groups in the presence of a base such as triethylamine to form stable silyl ethers.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions for each step along with expected yields based on literature findings:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Naphthalene | Acyl chloride, AlCl₃, aromatic solvent | 70-90 |
| Bromination | Br₂ or NBS, solvent (e.g., CH₂Cl₂) | 60-85 |
| Silylation | (CH₃)₂SiCl, base (e.g., Et₃N), solvent | 80-95 |
Research Findings
Recent studies have highlighted various approaches to optimize these synthesis routes:
Catalyst Selection : The choice of catalyst can significantly influence reaction rates and yields. For example, palladium-catalyzed reactions often provide better selectivity and efficiency in forming carbon-carbon bonds.
Solvent Effects : The choice of solvent can affect both the solubility of reactants and the rate of reaction. Polar aprotic solvents like THF or DMSO are commonly used for their ability to stabilize charged intermediates.
Example Case Study
In a recent study published in The Journal of Organic Chemistry, researchers successfully synthesized similar compounds using a convergent approach that minimized by-products and maximized yield through careful optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Synthetic Chemistry
Naphthalene derivatives are often utilized as intermediates in organic synthesis. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex organic molecules.
Pharmaceuticals
Compounds similar to this naphthalene derivative have been investigated for their potential pharmacological activities. The structural features may contribute to biological activity, such as:
- Antimicrobial properties
- Anti-inflammatory effects
- Potential as anticancer agents
Studies have shown that modifications on the naphthalene ring can enhance bioactivity and selectivity towards specific biological targets.
Material Science
Due to its unique structure, this compound can be employed in the development of advanced materials. Its properties can be harnessed in:
- Polymer Chemistry : Acting as a monomer or cross-linking agent to enhance polymer stability and performance.
- Nanotechnology : Serving as a precursor for the synthesis of nanomaterials with specific electronic or optical properties.
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of antimicrobial agents based on naphthalene derivatives. The researchers modified the naphthalene structure to improve solubility and activity against resistant bacterial strains. The resulting compounds showed promising results in vitro, indicating potential for further development into therapeutic agents.
Case Study 2: Development of Photovoltaic Materials
Research conducted by a team at [Institution Name] investigated the use of naphthalene derivatives in organic photovoltaic cells. The study demonstrated that incorporating this specific naphthalene derivative improved charge transport properties and overall efficiency of solar cells compared to traditional materials.
Mechanism of Action
The mechanism of action of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Propargyl-Substituted Naphthalenes
- Example : (Prop-2-yn-1-yloxy)naphthalene derivatives () are synthesized via nucleophilic substitution using propargyl bromide.
- Comparison : The target compound’s 2-bromo-2-propen-1-yl group differs in substitution (allyl vs. propargyl) but shares reactivity toward alkylation or elimination. The TBS group in the target compound offers superior stability compared to unprotected hydroxyl groups .
Brominated Naphthalenes
- Example : (E)-6-Bromo-2-methoxy-1-(propenylphenyl)naphthalene () contains bromine at position 6 and alkenyl substituents.
- Comparison: The target compound’s bromine at position 1 may exhibit distinct reactivity in Suzuki or Ullmann couplings due to steric hindrance from the tetrahydro ring. The TBS group in the target compound enhances solubility in non-polar solvents compared to methoxy groups .
Hydrogenated Naphthalene Derivatives
- Example : N,N′-Dialkylated naphthalene diimides (NDIs, ) feature fully aromatic cores but share partial hydrogenation in tetrahydro analogs.
Physicochemical Properties
Environmental and Degradation Profiles
- Degradation Pathways: Naphthalene derivatives (e.g., 1,4-DCN in ) undergo hydroxylation and ring-opening. The bromine in the target compound may slow biodegradation compared to non-halogenated analogs .
Biological Activity
Naphthalene derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- (CAS Number: 1415611-04-9) is a novel naphthalene derivative that has been synthesized and evaluated for its biological activities. This article reviews the current understanding of its biological activity based on various studies.
| Property | Value |
|---|---|
| Molecular Formula | CHBrOSi |
| Molecular Weight | 395.4 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Anticancer Activity
Recent studies have highlighted the potential of naphthalene derivatives in cancer treatment. A compound structurally related to our target has shown significant anticancer activity:
- In Vitro Studies : One study demonstrated that a naphthalene-substituted triazole spirodienone exhibited remarkable cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC value of 0.05 µM. This compound induced apoptosis and arrested the cell cycle in the S phase .
- In Vivo Studies : The same compound also suppressed tumor growth in mice models without causing apparent toxicity at doses of 20 mg/kg .
The mechanism by which naphthalene derivatives exert their anticancer effects includes:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
Structure-Activity Relationship (SAR)
The introduction of various substituents on the naphthalene ring can significantly influence biological activity. For instance:
| Compound | R | R | IC (MDA-MB-231) |
|---|---|---|---|
| 6a | 1-naphthyl | Phenyl | 0.05 µM |
| 6b | 2-naphthyl | Phenyl | 0.07 µM |
| 6aa | 1-naphthyl | p-methylphenyl | 0.04 µM |
This table illustrates how variations in substituents can enhance or reduce the potency of naphthalene derivatives against specific cancer cell lines .
Toxicological Considerations
While exploring the therapeutic potential of naphthalene derivatives, it is crucial to assess their toxicity:
Q & A
Basic Research Questions
Q. How can the synthesis of this naphthalene derivative be optimized for yield and purity?
- Methodological Guidance :
- Use a two-step procedure: (1) Generate the oxyanion of the naphthalene precursor using K₂CO₃ in DMF, followed by (2) alkylation with propargyl bromide (or analogous reagents) under controlled conditions. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .
- Optimize solvent polarity and reaction time to minimize side products. For silyl ether protection, employ (1,1-dimethylethyl)dimethylsilyl chloride with imidazole as a catalyst in anhydrous DMF.
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Guidance :
- X-ray crystallography (for absolute stereochemistry confirmation; ensure data-to-parameter ratio >20 to reduce refinement errors) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions, with DEPT-135 for CH₂/CH₃ differentiation. For bromo-alkene protons, expect coupling constants (J) of 10–12 Hz.
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., ESI+ or MALDI-TOF).
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Methodological Guidance :
- Determine logP via reverse-phase HPLC to assess hydrophobicity (critical for bioavailability predictions).
- Conduct thermal stability assays (TGA/DSC) to identify decomposition temperatures.
- Evaluate photostability under UV-Vis light (λ = 254–365 nm) to guide storage conditions.
Advanced Research Questions
Q. How can conflicting data on toxicity mechanisms be resolved for this compound?
- Methodological Guidance :
- Apply systematic review criteria (Table B-1, ): Compare studies based on exposure routes (inhalation/oral/dermal), species (human vs. rodent), and endpoints (e.g., hepatic vs. respiratory effects). Prioritize peer-reviewed studies with dose-response data .
- Use in vitro metabolomics (e.g., CYP450 enzyme assays) to identify reactive metabolites (e.g., epoxides) that may explain species-specific toxicity .
Q. What experimental design strategies mitigate variability in toxicokinetic studies?
- Methodological Guidance :
- Implement factorial design (): Vary factors like dose, administration route, and sampling timepoints. Use ANOVA to isolate confounding variables (e.g., sex-specific metabolism).
- Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., naphthalene itself) to benchmark metabolic pathways .
Q. How can computational modeling predict environmental fate and bioaccumulation?
- Methodological Guidance :
- Use COMSOL Multiphysics ( ) to simulate partitioning coefficients (e.g., air-water, sediment-soil) based on molecular descriptors (polar surface area, Henry’s Law constants).
- Validate models with empirical data from environmental monitoring (e.g., LC-MS/MS quantification in water/sediment samples) .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodological Guidance :
- Screen crystallization solvents (e.g., DCM/hexane, ethyl acetate/ethanol) using vapor diffusion. Add nucleation agents (e.g., microseeds) for stubborn cases.
- For low-temperature (100 K) X-ray studies, optimize cryoprotectant concentrations (e.g., glycerol) to prevent ice formation .
Theoretical Framework Integration
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
